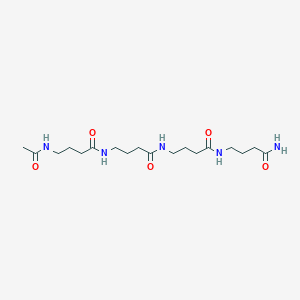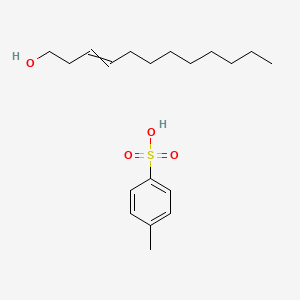
Dodec-3-en-1-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-3-en-1-ol;4-methylbenzenesulfonic acid is a compound that combines the properties of an unsaturated alcohol and a sulfonic acid Dodec-3-en-1-ol is an organic compound with the molecular formula C12H24O, characterized by a double bond at the third carbon and a hydroxyl group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodec-3-en-1-ol can be achieved through the reduction of dodec-3-en-1-al using suitable reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired alcohol.
4-Methylbenzenesulfonic acid is synthesized by sulfonation of toluene using concentrated sulfuric acid (H2SO4) or oleum. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
Industrial production of Dodec-3-en-1-ol involves the catalytic hydrogenation of dodec-3-en-1-al using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the product.
4-Methylbenzenesulfonic acid is produced on an industrial scale by continuous sulfonation of toluene in a reactor, followed by purification steps to remove impurities and obtain the pure acid.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dodec-3-en-1-ol can be oxidized to dodec-3-en-1-al using mild oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to dodecane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: 4-Methylbenzenesulfonic acid undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (CH2Cl2) as solvent, room temperature.
Reduction: H2 gas, Pd/C catalyst, elevated temperature and pressure.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and alkyl halides for alkylation.
Major Products Formed
Oxidation: Dodec-3-en-1-al.
Reduction: Dodecane.
Substitution: Nitro-4-methylbenzenesulfonic acid, bromo-4-methylbenzenesulfonic acid, alkyl-4-methylbenzenesulfonic acid.
Scientific Research Applications
Dodec-3-en-1-ol;4-methylbenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various intermediates and final products.
Biology: Investigated for its potential role in biological systems, including its effects on cell signaling pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dodec-3-en-1-ol involves its interaction with cellular membranes and proteins, leading to changes in membrane fluidity and protein function. 4-Methylbenzenesulfonic acid acts as a strong acid, donating protons to various substrates and facilitating chemical reactions. The molecular targets and pathways involved include enzyme inhibition, receptor modulation, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Dodec-3-en-1-al: An aldehyde with similar structural features but different reactivity.
Dodecane: A saturated hydrocarbon with no double bonds or functional groups.
p-Toluenesulfonic acid: A strong acid with similar sulfonic acid functionality but without the dodec-3-en-1-ol moiety.
Uniqueness
Dodec-3-en-1-ol;4-methylbenzenesulfonic acid is unique due to its combination of an unsaturated alcohol and a sulfonic acid, providing a versatile compound with diverse reactivity and applications. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various fields of research and industry.
Properties
CAS No. |
90486-47-8 |
|---|---|
Molecular Formula |
C19H32O4S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
dodec-3-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H24O.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-6-2-4-7(5-3-6)11(8,9)10/h9-10,13H,2-8,11-12H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
ZHCVSNUBRBRELB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


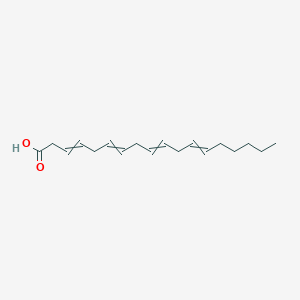
![3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B14368908.png)
![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)
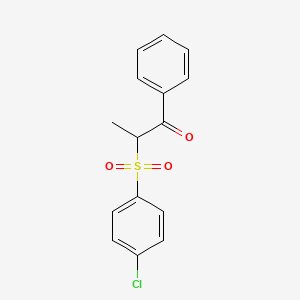
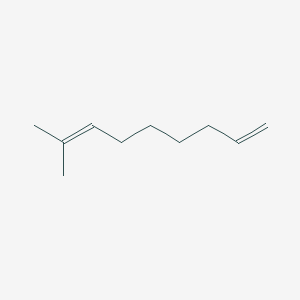
![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)
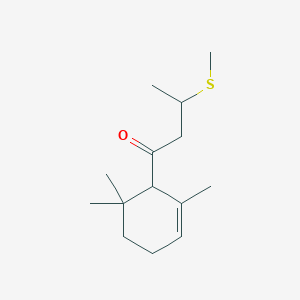


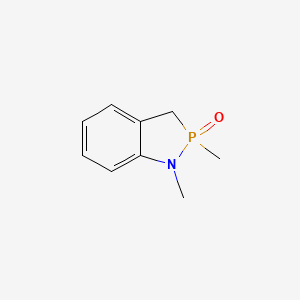
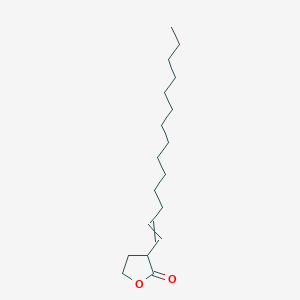

![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
